

# Spectroscopic Data of Tributyl(iodomethyl)stannane: A Technical Guide

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## Compound of Interest

Compound Name: **Tributyl(iodomethyl)stannane**

Cat. No.: **B1310542**

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This guide provides a comprehensive overview of the spectroscopic data for **Tributyl(iodomethyl)stannane**, a key reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format. Detailed experimental protocols and a visual representation of the analytical workflow are also included to facilitate understanding and replication.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Tributyl(iodomethyl)stannane**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz                         | Number of Protons | Assignment  |
|---------------------------------|--------------|--|-------------------|---|
| 1.94                            | t            | 18.0 ( $^{117}/^{119}\text{Sn}$ - $^1\text{H}$ ) | 2H                | Sn-CH <sub>2</sub> -I   |
| 1.49-1.57                       | m            | -  | 6H                | Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 1.32                            | dq           | 14.2, 7.2  | 6H                | Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 0.96-1.00                       | m            | -  | 6H                | Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 0.90                            | t            | 7.3  | 9H                | Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz[1][2]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

| Chemical Shift ( $\delta$ ) ppm | Assignment  |
|---------------------------------|---|
| 29.0                            | Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 27.4                            | Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 13.8                            | Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 10.8                            | Sn-CH <sub>2</sub> -I   |

Solvent: CDCl<sub>3</sub>, Frequency: 101 MHz[1][2]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm <sup>-1</sup> ) | Interpretation             |
|--------------------------------|----------------------------|
| 2954, 2924, 2871, 2848         | C-H stretching vibrations  |
| 1456                           | C-H bending vibrations     |
| 1375, 1365                     | C-H bending vibrations     |
| 515, 456                       | Sn-C stretching vibrations |

Sample Preparation: Film[1][2]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion   | Calculated m/z | Found m/z |
|---|----------------|-----------|
| [M - CH <sub>2</sub> I] <sup>+</sup> (C <sub>12</sub> H <sub>27</sub> Sn)             | 291.11292      | 291.11326 |
| [M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (C <sub>9</sub> H <sub>20</sub> Sn) | 374.96262      | 374.96257 |

Ionization Method: Electron Ionization (EI)[1][2]

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard techniques for the analysis of organotin compounds.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **Tributyl(iodomethyl)stannane**.
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[3]

- Ensure the height of the solution in the NMR tube is sufficient for analysis (typically around 4-5 cm).[3]
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum. For  $^{13}\text{C}$  NMR, a greater number of scans may be necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope.[3]
  - For  $^{119}\text{Sn}$  NMR, an external standard such as tetramethylstannane ( $\text{SnMe}_4$ ) can be used. [4]
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR and  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$  NMR).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the multiplicities and coupling constants to elucidate the structure.

## 2.2 Infrared (IR) Spectroscopy

- Sample Preparation (Film):
  - Place a small drop of neat **Tributyl(iodomethyl)stannane** directly onto one face of a salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ).
  - Gently place a second salt plate on top to create a thin liquid film between the plates.

- Ensure there are no air bubbles in the film.
- Data Acquisition:
  - Place the salt plates in the sample holder of the IR spectrometer.
  - Acquire a background spectrum of the empty spectrometer.
  - Acquire the IR spectrum of the sample.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the characteristic absorption bands.

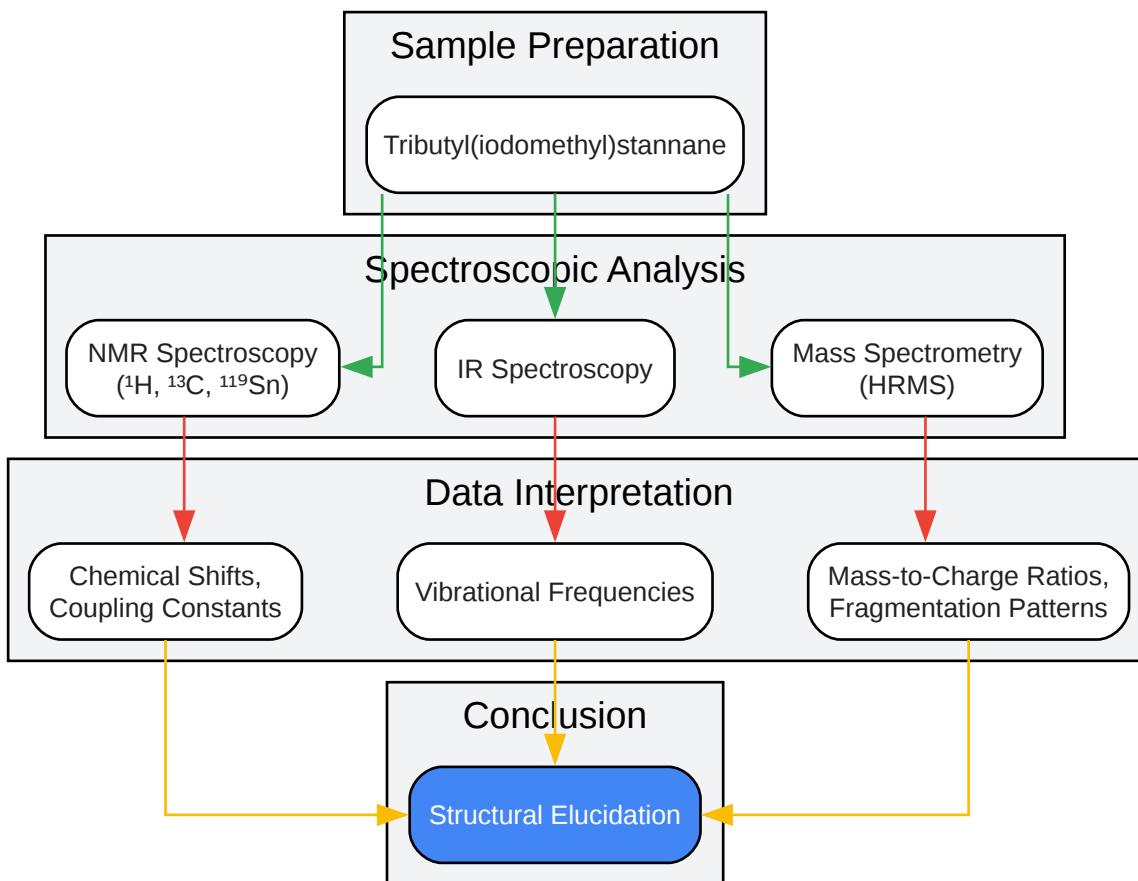
### 2.3 Mass Spectrometry (MS)

- Sample Introduction:
  - For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).
  - Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) if using GC-MS.
- Data Acquisition:
  - The sample is ionized in the source, typically using a 70 eV electron beam for EI.
  - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
  - A detector records the abundance of each ion.
- Data Analysis:

- Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and characteristic fragment ions.
- For high-resolution mass spectrometry (HRMS), the exact mass of the ions is determined, which allows for the calculation of the elemental composition.

## Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Tributyl(iodomethyl)stannane**.



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Spectroscopic analysis workflow for **Tributyl(iodomethyl)stannane**.

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